molecular formula C9H17NO4S B15284835 Boc-S-methyl-L-cysteine

Boc-S-methyl-L-cysteine

Cat. No.: B15284835
M. Wt: 235.30 g/mol
InChI Key: WFDQTEFRLDDJAM-UHFFFAOYSA-N
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Description

Boc-S-methyl-L-cysteine is a derivative of the amino acid cysteine, where the thiol group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and biochemical research due to its stability and reactivity. The Boc group serves as a protective group for the amino function, preventing unwanted reactions during synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-S-methyl-L-cysteine can be synthesized through the protection of the thiol group of L-cysteine with a Boc group. The typical synthetic route involves the reaction of L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Boc-S-methyl-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiols.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free thiol group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides.

    Reduction: Free thiols.

    Substitution: Free thiol group after Boc removal.

Scientific Research Applications

Boc-S-methyl-L-cysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-S-methyl-L-cysteine involves the protection of the thiol group, which prevents unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the thiol group. This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional groups is required .

Comparison with Similar Compounds

    Boc-L-cysteine: Similar in structure but without the methyl group on the thiol.

    Fmoc-S-methyl-L-cysteine: Uses a different protecting group (Fmoc) for the amino function.

    Cbz-S-methyl-L-cysteine: Uses a benzyl carbamate (Cbz) protecting group.

Uniqueness: Boc-S-methyl-L-cysteine is unique due to its specific protecting group (Boc) and the presence of a methyl group on the thiol. This combination provides stability and reactivity that are advantageous in various synthetic and research applications .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDQTEFRLDDJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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